molecular formula C13H7BrFNO B596219 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine CAS No. 1215106-68-5

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine

Cat. No.: B596219
CAS No.: 1215106-68-5
M. Wt: 292.107
InChI Key: WOTRDFJSZNXCEF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (CAS 1215106-68-5) is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at position 5 and a 4-fluorophenyl group at position 2. Its molecular formula is C₁₃H₇BrFNO, with a molecular weight of 292.11 g/mol and a melting point of 178–180°C . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of analogous furopyridines using brominated precursors and aryl acetylenes .

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTRDFJSZNXCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogues

Compound Name (CAS) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (1215106-68-5) 4-Fluorophenyl C₁₃H₇BrFNO 292.11 178–180 Kinase inhibition, anti-cancer lead
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine (1347814-83-8) 4-Methoxyphenyl C₁₄H₁₀BrNO₂ 304.14 178–180 Increased lipophilicity; potential prodrug
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine (1228665-74-4) Trimethylsilyl C₁₀H₁₂BrNOSi 270.21 N/A Bulky substituent; synthetic intermediate
5-Bromo-2-(hydroxymethyl)furo[2,3-b]pyridine (1188990-02-4) Hydroxymethyl C₈H₆BrNO₂ 244.05 N/A Enhanced solubility; H-bonding capability
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine (1299607-36-5) Dimethoxymethyl C₁₀H₁₀BrNO₃ 272.10 N/A Polar group; modulates electronic properties

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound is electron-withdrawing, enhancing binding to enzyme active sites (e.g., kinases) and improving metabolic stability . The trimethylsilyl group provides steric bulk, protecting reactive sites but reducing solubility .
  • Polar vs. Nonpolar Substituents: The hydroxymethyl and dimethoxymethyl groups introduce polarity, improving aqueous solubility and enabling hydrogen-bond interactions, which are critical for pharmacokinetics .

Key Research Findings

  • Synthetic Flexibility : Palladium-catalyzed methods enable efficient synthesis of brominated furopyridines, with substituents tailored for specific applications .
  • Biological Relevance : Fluorinated and methoxylated derivatives are prioritized in drug discovery due to balanced potency and pharmacokinetic profiles .
  • Thermal Stability : Compounds with aryl substituents (e.g., fluorophenyl, methoxyphenyl) exhibit higher melting points (~178–180°C), suggesting robust crystalline structures .

Biological Activity

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and its applications in drug discovery.

Chemical Structure

The compound belongs to the furo[2,3-b]pyridine family, characterized by a furan ring fused with a pyridine ring. The presence of bromine and fluorine substituents enhances its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound serves as a scaffold for developing anticancer agents. It has shown promising results in targeting various cancer cell lines, particularly breast cancer.

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound inhibits the proliferation of breast cancer cell lines with IC50 values in the nanomolar range, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways.

  • Target Proteins : Similar compounds have been identified as inhibitors of tropomyosin receptor kinases (Trks), which are critical in cancer cell signaling .
  • Biochemical Pathways : The inhibition of Trks leads to disrupted downstream signaling pathways such as Ras/ERK and PI3K/Akt, which are essential for cell survival and proliferation .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by its structural modifications.

Substituent Effect on Activity
BromineEnhances reactivity and binding affinity
FluorineModulates electronic properties, improving interaction with target proteins

Studies have shown that modifications at the 5-position (bromine) significantly affect the compound's binding affinity to targets such as AKT1 and estrogen receptor alpha (ERα), enhancing its potential as a therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit good plasma stability and low inhibitory activity against cytochrome P450 isoforms, which is favorable for drug development . This indicates a lower risk of drug-drug interactions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.

  • Breast Cancer Cell Lines : A study demonstrated that derivatives based on this scaffold significantly inhibited cell growth in MCF-7 and MDA-MB-231 cell lines, with observed apoptosis induction through caspase activation .
  • In Vivo Efficacy : In animal models, compounds derived from this structure showed significant tumor regression at doses correlating with their in vitro potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine intermediates with substituted furans. For example, adapting methods from furo[2,3-b]pyridine core synthesis (), bromination and fluorophenyl substitution can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-bromofuro[2,3-b]pyridine and 4-fluorophenylboronic acid. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves yield. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the electronic structure of this compound influence its reactivity?

  • Methodological Answer : The electron-withdrawing bromine and fluorine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at specific positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity. Experimentally, reactivity is assessed by monitoring reactions with nucleophiles (e.g., amines, thiols) under varying conditions (solvent, temperature). Spectroscopic techniques like UV-Vis and fluorescence () track electronic transitions, while X-ray crystallography resolves steric effects from the 4-fluorophenyl group .

Advanced Research Questions

Q. What strategies optimize the potency of this compound derivatives as kinase inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents at the 5-bromo and 4-fluorophenyl positions. For example:

  • Replace bromine with other halogens or electron-deficient groups to enhance binding to kinase ATP pockets.
  • Introduce alkyl/aryl groups on the furan ring to improve lipophilicity and membrane permeability.
  • Test inhibitory activity using enzymatic assays (e.g., BTK or JAK3 inhibition in ) and cell-based models (e.g., IC50_{50} determination in RIN5F cells). Compare with known inhibitors (e.g., ibrutinib for BTK) to benchmark potency .

Q. How can contradictory data on the biological activity of furo[2,3-b]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, compound solubility). To address this:

  • Standardize protocols: Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231 in ) and control for solvent effects (DMSO concentration ≤0.1%).
  • Validate target engagement via biophysical methods (SPR, ITC) or genetic knockdown (siRNA/CRISPR).
  • Perform meta-analysis of literature data (e.g., vs. 19) to identify trends in substituent effects or scaffold modifications .

Q. What computational models predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations model interactions with targets like CLKs or tubulin (). Key steps:

Prepare protein structures (PDB: e.g., 4YNE for CLK1).

Generate ligand conformers (OpenEye OMEGA).

Score binding poses using MM-GBSA or free-energy perturbation.
Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose compound to stressors (pH 1–13, heat, UV light). Monitor degradation via LC-MS and identify byproducts (e.g., debromination or defluorination).
  • Plasma stability : Incubate with human/animal plasma (37°C, 1–24 hrs). Quantify intact compound using LC-MS/MS.
  • Solution stability : Assess in PBS or cell culture media (e.g., DMEM + 10% FBS) at 37°C. Use kinetic modeling (first-order decay) to estimate half-life .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • NMR : 19F^{19}F-NMR distinguishes fluorophenyl regioisomers. 1H^1H-NMR coupling patterns identify furan vs. pyridine ring substitution.
  • Mass spectrometry : HRMS confirms molecular formula (C13_{13}H7_7BrFNO; [M+H]+^+ = 292.07). MS/MS fragments differentiate bromine isotope patterns.
  • X-ray crystallography : Resolves absolute configuration and π-stacking interactions (e.g., with protein aromatic residues) .

Comparative Analysis

Q. How does this compound compare to other furopyridine derivatives in anticancer activity?

  • Methodological Answer :

Compound Structural Features Biological Activity (IC50_{50})Target
5-Bromo-2-(4-FPh)furo[2,3-b]pyridineBromine, 4-fluorophenyl18 nM (BTK inhibition, )BTK, CLKs
Furo[3,2-c]pyridineDifferent ring fusion50 nM (Tubulin polymerization)Microtubules
3-Aminofuro[2,3-b]pyridineAmino group at C3120 nM (Antiproliferative, )JAK3
Key advantages: Enhanced selectivity due to fluorine’s electronegativity and bromine’s steric bulk .

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